molecular formula C19H27NO3 B2934097 4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 859863-50-6

4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2934097
CAS No.: 859863-50-6
M. Wt: 317.429
InChI Key: WMFSZDFOGKVCKM-UHFFFAOYSA-N
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Description

4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in pharmaceutical and chemical research. Coumarins are a prominent class of oxygen-containing heterocycles known for their diverse biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . The specific substitution pattern on this compound—featuring a dibutylaminomethyl group at the 4-position and a hydroxyl group at the 6-position—suggests potential for enhanced bioactivity and interaction with biological targets. The dibutylaminomethyl group can influence the molecule's lipophilicity and basicity, potentially improving cell membrane permeability, while the hydroxy group offers a site for hydrogen bonding or further chemical modification . This compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Researchers utilize it as a key intermediate in the synthesis of more complex molecular hybrids, such as those fused with triazole rings, which have shown promising cytotoxic activity against various human cancer cell lines . Its structural features make it a candidate for screening as an enzyme inhibitor, particularly for targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases . Furthermore, due to its coumarin core, it may also be investigated for its fluorescent properties, with potential applications in developing molecular probes and biosensors. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

4-[(dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-4-6-8-20(9-7-5-2)13-15-11-19(22)23-18-10-14(3)17(21)12-16(15)18/h10-12,21H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFSZDFOGKVCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=CC(=O)OC2=C1C=C(C(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one typically involves the condensation of 2-methyl-4-methoxydiphenylamine with 4-N, N-dibutylamino-2-hydroxy-2’-carboxybenzophenone under specific reaction conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chromone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . Detailed studies are required to fully elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences among coumarin derivatives lie in substituent patterns at positions 4, 6, and 6. Below is a comparative analysis of select analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 4: (Dibutylamino)methyl; 6: OH; 7: Me Likely C₁₉H₂₅NO₃ ~315.4 g/mol* Enhanced lipophilicity from dibutylamino group; potential for ion-channel interactions .
6-Hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 4: (2-Methylpiperidinyl)methyl; 6: OH; 7: Me C₁₈H₂₁NO₃ 299.37 g/mol Cyclic amine (piperidinyl) increases steric hindrance; basicity differs from dibutylamino group.
6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one 4: Me; 6: OH; 7: OMe C₁₁H₁₀O₄ 206.20 g/mol Methoxy group improves metabolic stability; reduced lipophilicity vs. target compound.
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one 4: Ph; 6: Cl; 7: (2,4-Cl-benzyl)O C₂₂H₁₃Cl₃O₃ 443.69 g/mol Halogenation enhances electron-withdrawing effects; bulky substituents may limit bioavailability.
6-(4-(Dimethylamino)benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one 4: Me; 6: NH-(4-NMe₂-benzyl); 7: OH C₁₉H₂₀N₂O₃ 324.38 g/mol Aromatic dimethylamino group enables π-π stacking; polar amino group improves solubility.

*Calculated based on structural similarity.

Physicochemical Properties

  • Melting Points: Analogous compounds exhibit melting points ranging from 205–216°C (e.g., compound in ), influenced by hydrogen bonding and crystallinity . The target compound’s dibutylamino group may lower melting points due to reduced crystallinity.
  • Spectroscopic Data: IR: Hydroxyl (OH) and amine (NH) stretches appear at 3392–3546 cm⁻¹ in analogs . MS: Fragmentation patterns (e.g., m/z 191 base peak in ) reflect stability of the chromenone backbone .

Biological Activity

4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one, known by its CAS number 859863-50-6, is a synthetic compound belonging to the coumarin family. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H27NO3
  • Molecular Weight : 317.42 g/mol
  • Structural Characteristics : The compound features a dibutylamino group attached to a chromenone structure, which is known for various biological activities.

2. Neuroprotective Effects

Coumarins are known for their neuroprotective effects. In vitro studies have shown that certain coumarin derivatives can reduce oxidative stress and inflammatory responses in neuronal cells. The presence of the dibutylamino group in this compound may enhance its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert neuroprotective effects.

3. Antioxidant Activity

The antioxidant properties of coumarins have been extensively documented. Research indicates that compounds like this compound may scavenge free radicals, thereby protecting cells from oxidative damage. This activity is crucial in mitigating diseases associated with oxidative stress.

Case Study: Neuroprotective Potential

A study investigated the neuroprotective effects of various coumarin derivatives, including those with dibutylamino substitutions. The results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro, suggesting therapeutic potential for neurodegenerative diseases.

Research Findings

  • In Vitro Studies : Compounds structurally related to this compound were tested for their ability to inhibit AChE and showed promising results.
  • Molecular Docking Studies : Computational analyses revealed favorable binding interactions between similar coumarin derivatives and AChE active sites, supporting their potential as therapeutic agents for cognitive disorders.

Q & A

Q. What synthetic strategies are effective for introducing the dibutylamino-methyl group into chromenone derivatives?

The dibutylamino-methyl substituent is typically introduced via a Mannich reaction, where formaldehyde and dibutylamine react with a pre-synthesized chromenone precursor. Alternatively, nucleophilic substitution of a chloromethyl intermediate (e.g., 4-(chloromethyl)-6-hydroxy-7-methyl-2H-chromen-2-one) with dibutylamine can be employed. These methods are analogous to syntheses of structurally related coumarins, where alkylation and amine substitution are well-documented .

Q. Which spectroscopic techniques are essential for structural validation?

  • 1H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), the phenolic -OH (δ ~10–12 ppm, exchangeable), and dibutylamino-methyl protons (N–CH2 at δ ~2.5–3.5 ppm; butyl CH2/CH3 at δ 0.8–1.6 ppm) .
  • IR : Characteristic peaks for the lactone carbonyl (~1700 cm⁻¹) and phenolic O–H stretch (~3200 cm⁻¹) .
  • X-ray Diffraction (XRD) : Definitive confirmation of substituent positions and molecular geometry via single-crystal analysis .

Q. How is purity assessed during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ ~270–320 nm, chromenone absorption) coupled with mass spectrometry ensures purity. For crystalline batches, powder XRD patterns should match single-crystal data to rule out polymorphic contaminants .

Q. What are the UV-Vis spectral features of this compound?

The chromenone core exhibits π→π* transitions (~280 nm) and n→π* transitions (~320 nm). The dibutylamino-methyl group induces a bathochromic shift (~5–10 nm) due to electron-donating effects, as observed in analogous 7-hydroxy-4-methylcoumarins .

Advanced Research Questions

Q. How can SHELXL refine disordered dibutylamino chains in crystallographic models?

Use PART instructions to model split positions for disordered atoms. Apply geometric restraints (DFIX, DANG) to maintain bond lengths/angles and ISOR restraints to control thermal motion anisotropy. Post-2015 SHELXL updates enable dynamic weighting of restraints for flexible alkyl chains .

Q. How to resolve discrepancies between NMR solution data and XRD solid-state conformations?

Compare NOESY/ROESY correlations (solution) with XRD torsion angles. Employ Mercury’s packing similarity analysis to evaluate crystal packing influences on conformation. Dynamic NMR studies (variable temperature) can probe conformational exchange in solution .

Q. What computational tools validate intermolecular interactions in the crystal lattice?

Mercury’s "Packing Features" module calculates π-π stacking (centroid distances: 3.5–4.0 Å) and hydrogen bonds (O–H···O/N distances < 3.0 Å). The "Structure Overlay" function compares packing motifs with related chromenones in the Cambridge Structural Database .

Q. How to address twinning or pseudosymmetry in XRD data?

Use SHELXL’s TWIN/BASF commands to model twin domains. Check for higher symmetry via ADDSYM. Validate with R1 values for each twin component and inspect residual density maps post-refinement. This approach is effective for chromenone derivatives with complex symmetry .

Q. How to differentiate positional isomers in the chromenone core?

Use 2D NMR techniques (COSY, HSQC) to assign proton-proton couplings and heteronuclear correlations. For example, NOESY can distinguish between 6-hydroxy-7-methyl and 7-hydroxy-6-methyl isomers by spatial proximity of substituents .

Q. What strategies optimize crystallization of poorly soluble derivatives?

Screen co-solvent systems (e.g., DMSO/water, ethanol/hexane) and vary temperature gradients. For dibutylamino-containing compounds, protonation with HCl can enhance solubility in polar solvents, followed by slow evaporation to yield crystals .

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